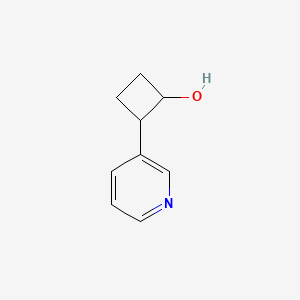

2-(Pyridin-3-YL)cyclobutan-1-OL

Beschreibung

2-(Pyridin-3-YL)cyclobutan-1-OL is a cyclobutanol derivative featuring a pyridine ring attached at the third position of the cyclobutane moiety. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol . The compound’s unique substitution pattern—combining a strained cyclobutane ring with an aromatic pyridine group—imparts distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel |

C9H11NO |

|---|---|

Molekulargewicht |

149.19 g/mol |

IUPAC-Name |

2-pyridin-3-ylcyclobutan-1-ol |

InChI |

InChI=1S/C9H11NO/c11-9-4-3-8(9)7-2-1-5-10-6-7/h1-2,5-6,8-9,11H,3-4H2 |

InChI-Schlüssel |

FAYQEVOQDCAZMU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1C2=CN=CC=C2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-YL)cyclobutan-1-OL can be achieved through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with cyclobutanone in the presence of a reducing agent. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of 2-(Pyridin-3-YL)cyclobutan-1-OL may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyridin-3-YL)cyclobutan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(Pyridin-3-YL)cyclobutan-1-one.

Reduction: Formation of 2-(Piperidin-3-YL)cyclobutan-1-OL.

Substitution: Formation of various substituted cyclobutan-1-OL derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Pyridin-3-YL)cyclobutan-1-OL has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as anticancer agents.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-(Pyridin-3-YL)cyclobutan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(Pyridin-3-YL)cyclobutan-1-OL is best understood through comparative analysis with related cyclobutanol and heterocyclic derivatives. Key differentiating factors include ring size, substituent position, heterocycle type, and functional group modifications.

Table 1: Structural and Functional Comparison

| Compound Name | Structural Features | Biological Activity | Key Differentiators | References |

|---|---|---|---|---|

| 2-(Pyridin-3-YL)cyclobutan-1-OL | Cyclobutane + pyridine (position 3) | Antimicrobial, antiviral, anticancer | Pyridine at C3 enhances target binding | |

| 2-(Pyridin-2-YL)cyclobutan-1-OL | Cyclobutane + pyridine (position 2) | Antimicrobial (lower potency) | Pyridine at C2 reduces steric access | |

| 2-(Pyridin-4-YL)cyclobutan-1-OL | Cyclobutane + pyridine (position 4) | Antimicrobial (variable efficacy) | Pyridine at C4 alters electronic effects | |

| 2-(Pyridin-3-YL)cyclopentan-1-ol | Cyclopentane + pyridine (position 3) | Antimicrobial, antiviral | Larger ring reduces strain, solubility | |

| 2-(Azetidin-3-YL)cyclobutan-1-ol | Cyclobutane + azetidine (4-membered N-ring) | Enzyme modulation (e.g., kinase inhibition) | Azetidine enables compact binding | |

| 1-(Piperidin-3-YL)cyclobutan-1-ol | Cyclobutane + piperidine (6-membered N-ring) | CNS-targeted activity (e.g., receptor binding) | Piperidine increases lipophilicity | |

| 1-(5-Chlorothiophen-2-YL)cyclobutan-1-ol | Cyclobutane + chlorothiophene | Reactivity in cross-coupling reactions | Chlorothiophene enhances electrophilicity |

Key Insights from Comparative Analysis

Ring Size and Strain :

- The cyclobutane ring in 2-(Pyridin-3-YL)cyclobutan-1-OL introduces strain, enhancing reactivity compared to cyclopentane analogs like 2-(Pyridin-3-YL)cyclopentan-1-ol. This strain may facilitate interactions with rigid enzyme pockets .

- Cyclopentane derivatives (e.g., 2-(Pyridin-3-YL)cyclopentan-1-ol) exhibit higher solubility in organic solvents due to reduced ring strain, but lower antimicrobial potency .

Substituent Position :

- Pyridine at the 3-position (meta) optimizes steric and electronic interactions with biological targets, as seen in 2-(Pyridin-3-YL)cyclobutan-1-OL’s anticancer activity. In contrast, pyridine at the 2- or 4-positions (ortho/para) reduces efficacy due to unfavorable binding geometries .

Heterocycle Type :

- Replacing pyridine with azetidine (4-membered nitrogen ring) in 2-(Azetidin-3-YL)cyclobutan-1-OL creates a compact structure ideal for enzyme active sites, though it lacks the aromaticity of pyridine .

- Piperidine -containing analogs (e.g., 1-(Piperidin-3-YL)cyclobutan-1-ol) show increased lipophilicity, improving blood-brain barrier penetration for CNS applications .

Functional Group Modifications :

- Halogenated derivatives like 1-(5-Chlorothiophen-2-YL)cyclobutan-1-ol exhibit enhanced electrophilicity, making them reactive intermediates in synthetic chemistry .

Biologische Aktivität

2-(Pyridin-3-YL)cyclobutan-1-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

2-(Pyridin-3-YL)cyclobutan-1-OL features a cyclobutane ring substituted with a pyridine moiety. Its unique structure allows it to interact with various biological targets, modulating their activity and leading to diverse biological effects. The compound can undergo several transformations such as oxidation and reduction, producing derivatives that may enhance its biological activity.

The biological activity of 2-(Pyridin-3-YL)cyclobutan-1-OL is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can inhibit enzymes involved in cancer cell proliferation, thereby exerting potential anticancer effects. Additionally, the compound has shown promise in modulating ion channels such as TRPC6, which is associated with various diseases including hypertension and cancer .

Antimicrobial Activity

Research indicates that 2-(Pyridin-3-YL)cyclobutan-1-OL exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations (MIC values). For instance, derivatives of pyridine compounds have shown high antibacterial activity against Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.9 |

| Escherichia coli | 5.0 |

| Candida tenuis | 4.5 |

Anticancer Activity

The anticancer potential of 2-(Pyridin-3-YL)cyclobutan-1-OL has been evaluated using various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87). In vitro studies have shown that certain derivatives can significantly reduce cell viability, suggesting their role as potential chemotherapeutic agents.

Case Study: Anticancer Efficacy

In a study involving MDA-MB-231 cells, the compound exhibited an IC50 value of approximately 39.2 µM, indicating its effectiveness in inhibiting cell growth. Molecular modeling studies suggested that the compound may act on critical signaling pathways by inhibiting kinases involved in cell proliferation .

Research Findings

Recent studies have highlighted the versatility of 2-(Pyridin-3-YL)cyclobutan-1-OL in drug design:

- Synthesis and Derivatives : Various synthetic routes have been explored to create derivatives with enhanced biological activities. These modifications often focus on improving solubility and bioavailability while retaining or enhancing the original compound's efficacy.

- Pharmacodynamics : Preliminary interaction studies indicate that the compound may influence neurotransmitter receptors and other molecular targets, although comprehensive profiles are needed for full pharmacodynamic characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.